molecular formula C10H9BrO2 B14813159 2-Bromo-6-cyclopropoxybenzaldehyde

2-Bromo-6-cyclopropoxybenzaldehyde

Cat. No.: B14813159
M. Wt: 241.08 g/mol
InChI Key: BIIJUIKGTDCAAX-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclopropoxybenzaldehyde is an organic compound with the molecular formula C10H9BrO2 It is characterized by the presence of a bromine atom, a cyclopropoxy group, and an aldehyde functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyclopropoxybenzaldehyde typically involves the bromination of 6-cyclopropoxybenzaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-cyclopropoxybenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., DMF, THF).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, ether).

Major Products:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: 2-Bromo-6-cyclopropoxybenzoic acid.

    Reduction: 2-Bromo-6-cyclopropoxybenzyl alcohol.

Scientific Research Applications

2-Bromo-6-cyclopropoxybenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound can be used to study the effects of brominated aldehydes on biological systems, including their interactions with proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclopropoxybenzaldehyde depends on its interaction with specific molecular targets. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. The cyclopropoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

    2-Bromo-6-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a cyclopropoxy group.

    2-Bromo-6-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a cyclopropoxy group.

    2-Bromo-6-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclopropoxy group.

Uniqueness: 2-Bromo-6-cyclopropoxybenzaldehyde is unique due to the presence of the cyclopropoxy group, which can impart different chemical and physical properties compared to its analogs

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

2-bromo-6-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C10H9BrO2/c11-9-2-1-3-10(8(9)6-12)13-7-4-5-7/h1-3,6-7H,4-5H2

InChI Key

BIIJUIKGTDCAAX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CC=C2)Br)C=O

Origin of Product

United States

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